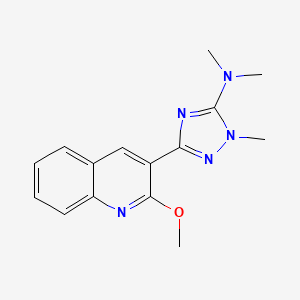

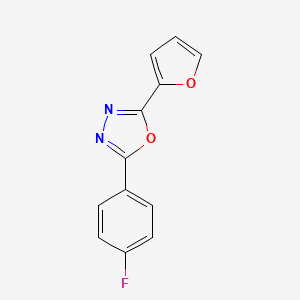

(3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex carboxamides often involves catalytic processes that minimize undesired racemization, especially in peptide coupling reactions. For example, the use of 4-(Dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst has been effective in high-yield synthesis from corresponding carboxylic acids and amines or alpha-amino acids, suggesting a potential pathway for synthesizing structurally related compounds (Shiina et al., 2008).

Molecular Structure Analysis

Molecular structure determinations, often via X-ray crystallography, provide insights into the arrangement of atoms within a molecule. For instance, the analysis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the importance of structural confirmation via IR, 1H NMR, and ESI-MS techniques, which could similarly be applied to our compound of interest (Pan Qing-cai, 2011).

Chemical Reactions and Properties

The chemical reactivity of carboxamides is influenced by their functional groups, enabling various transformations. For example, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine under neutral conditions illustrates the potential for synthesizing lactones, a process potentially analogous in complexity to the target molecule's synthesis (Meng et al., 2015).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application and handling. These properties are often reported in the context of synthesis and structural determination studies but were not directly found for the target compound in this search.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for specific reactions, are critical for understanding a compound's behavior in both laboratory and applied settings. For example, the Dehydration condensation technique for synthesizing carboxamides from carboxylic acids and amines without basic promoters highlights a method that could influence the handling of similar compounds (Shiina & Saitoh, 2000).

Applications De Recherche Scientifique

Synthesis and Antioxidant Activities

A study by Mohamed and El-Sayed (2019) describes the synthesis of novel compounds containing indane-amide, which includes derivatives related to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide. These compounds were investigated for their antioxidant activity, highlighting their potential in neuroprotection and as a basis for designing biologically active molecules with various pharmaceutical applications, such as antitumor, antimicrobial, analgesic, and anti-inflammatory drugs (Mohamed & El-Sayed, 2019).

Crystal and Molecular Structure Analysis

Research conducted by Chruszcz et al. (2002) focused on the crystal structures of compounds closely related to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide. This study provides insight into the molecular interactions and structural characteristics of such compounds, which is essential for understanding their biological activities and potential applications in various fields, including materials science and drug development (Chruszcz et al., 2002).

Catalysis in Organic Synthesis

Bumagin et al. (2019) explored the use of a compound structurally similar to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide as a ligand in bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in Suzuki reactions, particularly in the synthesis of heterobiaryls containing furyl and thienyl rings. Such catalysts could be significant in developing new methods for synthesizing complex organic molecules (Bumagin et al., 2019).

Propriétés

IUPAC Name |

(3S,4R)-3-(dimethylamino)-N-(furan-2-ylmethyl)-4-propan-2-ylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-11(2)13-9-18(10-14(13)17(3)4)15(19)16-8-12-6-5-7-20-12/h5-7,11,13-14H,8-10H2,1-4H3,(H,16,19)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWRTDJHUIABMT-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1N(C)C)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)

![N-[(5-methyl-2-furyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5564205.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)

![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)

![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)